molecular formula C8H9NO3 B3045991 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- CAS No. 117539-13-6

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

Cat. No. B3045991
CAS RN: 117539-13-6
M. Wt: 167.16 g/mol
InChI Key: BNUIAUFNDLPMJT-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2,5-dihydro-” is a chemical compound with the formula C4H7N . It’s also known by other names such as 3-Pyrroline, δ3-Pyrroline, 2,5-Dihydropyrrole, Pyrroline, and 2,5-Dihydro-1H-pyrrole .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 2,5-dihydro-” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of “1H-Pyrrole, 2,5-dihydro-” is 363.7 K . Its molecular weight is 69.1051 .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUIAUFNDLPMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618589
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117539-13-6
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Maleimidobutyraldehyde diethylacetal (2 g, 8.29 mmol) in tetrahydrofuran (20 ml) and water (0.5 ml) was stirred under argon and DOWEX 50X8 ion exchange resin (H+, 2 g, ®Dow Chemical Co.) was added. After 12 hours stirring at room temperature, the solvent was decanted, dried (MgSO4) and evaporated in vacuo to afford 4-maleimidobutyraldehyde (formula III) as a yellow oil which rapidly solidified on standing (1.38 g, 99%); TLC Rf=0.4, ethyl acetate/hexane 1:1. The 4-maleimidobutyraldehyde turned out to be extremely unstable, so that it was necessary to do all work-up at low temperatures (0° C.) and under complete exclusion of oxygen (inert atmosphere).
Name
4-Maleimidobutyraldehyde diethylacetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-
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Reactant of Route 6
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